4-benzyl-N-[3-(methylsulfanyl)phenyl]piperidine-1-carboxamide
Description
4-benzyl-N-[3-(methylsulfanyl)phenyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug design and development . This compound features a piperidine ring substituted with a benzyl group and a 3-(methylsulfanyl)phenyl group, making it a unique structure with potential pharmacological applications.
Properties
IUPAC Name |
4-benzyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-24-19-9-5-8-18(15-19)21-20(23)22-12-10-17(11-13-22)14-16-6-3-2-4-7-16/h2-9,15,17H,10-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSURFDKERSNWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[3-(methylsulfanyl)phenyl]piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the 3-(methylsulfanyl)phenyl Group: This step involves the use of methylsulfanyl-substituted phenyl derivatives, which can be attached to the piperidine ring through amination or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include:
Catalytic Hydrogenation: To form the piperidine ring.
Solvent-Free Reactions: To minimize the use of solvents and reduce environmental impact.
Continuous Flow Chemistry: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[3-(methylsulfanyl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Amines: From reduction of the carboxamide group.
Substituted Derivatives: From various substitution reactions.
Scientific Research Applications
4-benzyl-N-[3-(methylsulfanyl)phenyl]piperidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting various diseases.
Biological Studies: To investigate its effects on biological systems and its potential as a therapeutic agent.
Chemical Biology: As a tool compound to study molecular interactions and pathways.
Industrial Applications: In the synthesis of other piperidine derivatives with potential commercial value.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[3-(methylsulfanyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The benzyl-piperidine group is known to interact with cholinesterase receptors, providing good binding to the catalytic site and inhibiting the enzyme’s activity . This interaction can modulate neurotransmitter levels and affect various physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class that acts as a dopamine reuptake inhibitor.
4-benzyl-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole: A compound with a similar benzyl and methylsulfanyl substitution pattern.
Uniqueness
4-benzyl-N-[3-(methylsulfanyl)phenyl]piperidine-1-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Its combination of benzyl and 3-(methylsulfanyl)phenyl groups makes it a valuable compound for further research and development in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
